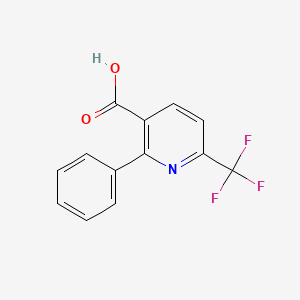

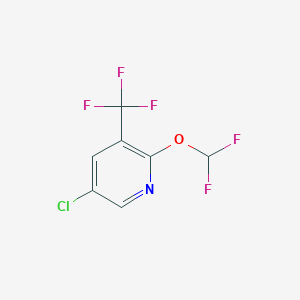

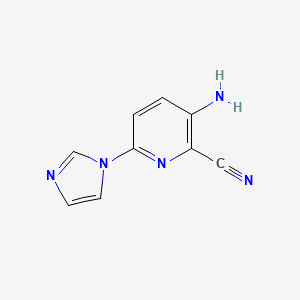

3-アミノ-6-(1H-イミダゾール-1-イル)ピリジン-2-カルボニトリル

説明

“3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .科学的研究の応用

3-アミノ-6-(1H-イミダゾール-1-イル)ピリジン-2-カルボニトリルの用途に関する包括的な分析

創薬: この化合物は、多くの薬剤に見られる共通構造であるイミダゾール環を持つため、さまざまな医薬品の合成に使用されます。 抗菌、抗真菌、抗ウイルスなどの活性を示す化合物の治療の可能性に貢献することが判明しています .

触媒作用: 触媒の分野では、3-アミノ-6-(1H-イミダゾール-1-イル)ピリジン-2-カルボニトリルは、化学反応で使用される触媒の配位子として機能できます。 その独特の構造により、金属と結合して反応速度や選択性を向上させることができます.

材料科学: この化合物の特性は、強度や導電率の向上など、所望の特性を持つ新しい材料を作成するために調査されています。 ポリマーやその他の先進材料の構成ブロックとなり得ます.

生物活性: この化合物の誘導体は、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱などのさまざまな生物活性を示しています。 これは、新しい治療法の開発にとって貴重な化合物となっています .

抗酸化の可能性: 一部の誘導体は、アスコルビン酸(ビタミンC)に匹敵する、フリーラジカルに対する優れたスカベンジング能力を示しています。 これは、抗酸化療法の開発におけるその使用を示唆しています .

アメーバ駆除および抗寄生虫活性: この化合物は、アメーバ駆除および抗寄生虫特性を持つため、アメーバや寄生虫による感染症の治療に潜在的な用途があります .

将来の方向性

The future directions for research on imidazo[1,2-a]pyridines are likely to continue focusing on their potential pharmaceutical applications, given their broad range of chemical and biological properties . This includes further exploration of their synthesis, functionalization, and physicochemical properties, as well as their biological role and potential therapeutic significance .

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can target a variety of proteins and enzymes . For instance, some imidazole derivatives have been found to target the C522 residue of p97, a protein involved in various cellular processes .

Mode of Action

They can interact with their targets in various ways, often leading to changes in the function or activity of the target . For example, some imidazole derivatives have been found to inhibit the function of their target proteins, leading to therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, some imidazole derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and progression .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, the presence of other substances, and the temperature .

生化学分析

Biochemical Properties

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to act as a ligand, binding to metal ions and forming coordination complexes. This property allows 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile to interact with metalloenzymes, potentially inhibiting or activating their catalytic activities. Additionally, the amino group can form hydrogen bonds with amino acid residues in proteins, influencing protein folding and stability .

Cellular Effects

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering metabolite levels and fluxes .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their functions. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the catalytic site. Alternatively, it may bind to allosteric sites, inducing conformational changes that modulate enzyme activity . Additionally, 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to the formation of metabolites with different biochemical properties, potentially altering the compound’s effects on cells and tissues .

Dosage Effects in Animal Models

The effects of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . It is important to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential risks.

Metabolic Pathways

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound may be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile within tissues can also be affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

特性

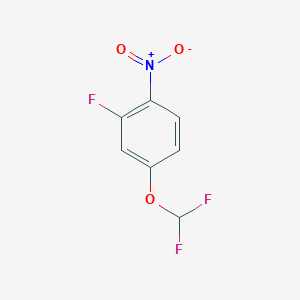

IUPAC Name |

3-amino-6-imidazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMBTXBVQTNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。